4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-11-9-14-15(22(4)28(25,26)21(14)3)10-13(11)20-17(24)16-12(2)19-18(27-16)23-7-5-6-8-23/h5-10H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYMOPAGUNUWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=C(N=C(S3)N4C=CC=C4)C)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide is a heterocyclic organic molecule that exhibits significant potential in medicinal chemistry. Its complex structure includes a thiazole ring, a pyrrole moiety, and a unique trimethyl-substituted benzo[c][1,2,5]thiadiazole component. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 417.5 g/mol. The presence of multiple functional groups such as carboxamide and heterocyclic rings enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 2034243-31-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Inhibition of Enzymatic Activity : The compound's structural features suggest potential interactions with enzymes involved in lipid metabolism and inflammation pathways. For instance, studies have indicated that similar compounds can inhibit stearoyl-CoA desaturase, which plays a crucial role in fatty acid metabolism and obesity-related diseases.
- Antimicrobial Properties : Heterocycles like thiazoles and pyrroles are known for their antimicrobial activities. Preliminary studies suggest that the compound may possess antibacterial and antifungal properties due to its ability to disrupt microbial cell membranes .
Biological Activity Studies
Recent investigations into the biological activity of this compound have yielded promising results:
- Anticancer Activity : In vitro studies have shown that derivatives of thiazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in models of neuroinflammation. It demonstrated the ability to reduce nitric oxide production and inhibit pro-inflammatory cytokines in activated microglia cells, suggesting potential use in neurodegenerative disorders .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that those containing thiazole and pyrrole rings showed varied biological activities ranging from antimicrobial to anti-inflammatory effects.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Pyrrole and thiazole rings | Antimicrobial |
| Compound B | Thiazole and pyrazole | Anti-inflammatory |
| Compound C | Similar heterocyclic structure | Anticancer |
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Neuroprotection : A study involving a derivative similar to our compound showed significant neuroprotective effects against LPS-induced inflammation in microglial cells. This study indicated that the compound could modulate NF-kB signaling pathways, leading to reduced neuroinflammation .
- Antimicrobial Testing : In another study, compounds with thiazole structures were tested against various bacterial strains, showcasing effective inhibition rates comparable to established antibiotics .
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study evaluating various thiazole compounds found that certain derivatives showed promising results against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance cytotoxicity (IC50 values as low as 2.94 µM) .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antibacterial properties. A series of substituted thiazoles were synthesized and evaluated against Gram-positive bacterial strains. The results demonstrated that these compounds could serve as potential antibacterial agents due to their ability to inhibit bacterial growth effectively .
Organic Electronics
The unique electronic properties of thiazole compounds make them suitable for applications in organic electronics. Their ability to act as semiconductors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiazole derivatives into polymer matrices has been shown to enhance charge transport properties, which is critical for device performance .
Synthesis Techniques
The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide involves multi-step reactions including cyclization and functional group modifications. The synthesis pathway typically begins with the formation of the thiazole ring followed by the introduction of pyrrole and other substituents through nucleophilic substitutions or coupling reactions .
Case Study 1: Anticancer Evaluation
In a study published in 2020, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity. The study highlighted that compounds with specific substitutions on the thiazole ring exhibited enhanced activity against cancer cell lines compared to their unsubstituted counterparts. This underscores the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial screening of synthesized thiazoles. The findings indicated that certain derivatives displayed significant inhibitory effects against various bacterial strains, suggesting their potential use in developing new antibacterial agents .
Q & A
Basic: What multi-step synthetic pathways are recommended for synthesizing this compound?
Answer:
The synthesis involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
- Thiazole Core Construction : React α-haloketones with thiourea under acidic/basic conditions to form the thiazole ring .
- Pyrrole Substitution : Introduce the 1H-pyrrol-1-yl group via nucleophilic substitution or cyclization reactions using 2,5-dimethoxytetrahydrofuran in glacial acetic acid .
- Coupling with Benzo[c][1,2,5]thiadiazole : Use carbodiimide-mediated amide coupling (e.g., EDC/HOBt) to link the thiazole-carboxylic acid intermediate to the amino group of the benzo[c][1,2,5]thiadiazole derivative .
Optimization : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: Which analytical techniques are critical for structural validation?
Answer:
- NMR Spectroscopy : Use H and C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing pyrrole, thiazole, and benzo[c][1,2,5]thiadiazole moieties .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm, sulfonamide S=O at ~1150–1300 cm) .
- Elemental Analysis : Validate purity by matching experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% tolerance) .
Advanced: How can computational modeling guide biological activity prediction?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). For example, highlights compounds binding to active sites via π-π stacking (aromatic rings) and hydrogen bonding (amide/sulfonamide groups) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational dynamics .
- Validation : Correlate docking scores with in vitro assays (e.g., IC values) to refine predictive models .
Advanced: How to resolve contradictions in biological activity data across analogs?
Answer:
- Variable Control : Standardize assay conditions (e.g., cell lines, incubation times) to minimize experimental bias .
- SAR Analysis : Systematically modify substituents (e.g., methyl vs. phenyl groups on the thiazole ring) and correlate with activity trends. shows that electron-withdrawing groups on aryl rings enhance antimicrobial activity .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify significant outliers and re-test under controlled conditions .
Methodological: What strategies minimize by-products during synthesis?
Answer:
- Reagent Stoichiometry : Optimize molar ratios (e.g., 1.1:1 for amine:acyl chloride) to reduce unreacted intermediates .
- Temperature Control : Maintain reflux temperatures during cyclization (e.g., 80–100°C for thiadiazole formation) to prevent side reactions .
- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound from structurally similar by-products .
Methodological: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Replace the benzo[c][1,2,5]thiadiazole with benzothiazole or oxadiazole to assess heterocycle impact .
- Substituent Variation : Introduce halogen (F, Cl) or methoxy groups at the 4-position of the phenyl ring to evaluate electronic effects .
- Bioisosteric Replacement : Swap the pyrrole moiety with pyrazole or imidazole to probe steric and electronic compatibility .
Advanced: What in vitro assays are suitable for evaluating anticancer potential?
Answer:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Apoptosis Assays : Measure caspase-3/7 activation via fluorometric substrates (e.g., Ac-DEVD-AMC) .
- Migration Inhibition : Perform wound-healing assays to assess anti-metastatic potential .
Methodological: How to optimize reaction yields in coupling steps?
Answer:
- Catalyst Selection : Use Cu(I) catalysts (e.g., CuBr·SMe) for azide-alkyne cycloaddition (Click chemistry) to achieve >80% yields .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during amide coupling .
- Microwave Assistance : Reduce reaction times (e.g., from 16h to 30min) and improve yields by 15–20% using microwave irradiation at 100°C .
Advanced: How to assess metabolic stability in preclinical studies?
Answer:
- Microsomal Incubation : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60min .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
- Half-Life Calculation : Use non-compartmental analysis (WinNonlin) to estimate and clearance rates .
Methodological: What computational tools predict physicochemical properties?
Answer:
- LogP Calculation : Use ChemAxon or Molinspiration to estimate lipophilicity, critical for blood-brain barrier penetration .
- Solubility Prediction : Employ QSPR models in ADMET Predictor™ to optimize aqueous solubility (>50 µM target) .
- pKa Estimation : Utilize MarvinSketch to identify ionizable groups (e.g., sulfonamide NH, pKa ~8–10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
